Piperidone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

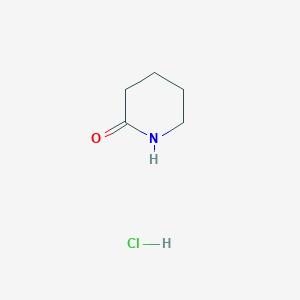

Structure

3D Structure of Parent

Properties

CAS No. |

5174-67-4 |

|---|---|

Molecular Formula |

C5H10ClNO |

Molecular Weight |

135.59 g/mol |

IUPAC Name |

piperidin-2-one;hydrochloride |

InChI |

InChI=1S/C5H9NO.ClH/c7-5-3-1-2-4-6-5;/h1-4H2,(H,6,7);1H |

InChI Key |

XESLSYPFOYZAPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(=O)C1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Piperidone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for piperidone hydrochloride, a key intermediate in the pharmaceutical industry. The document details various synthetic routes, complete with experimental protocols and quantitative data, to assist researchers and professionals in drug development and chemical synthesis.

Synthesis from N-Protected 4-Piperidones

A prevalent strategy for synthesizing 4-piperidone (B1582916) hydrochloride involves the deprotection of N-protected 4-piperidone precursors. The choice of the protecting group is crucial for the overall efficiency and selectivity of the synthesis.

Deprotection of N-Carbethoxy-4-piperidone

This pathway involves the removal of the N-carbethoxy protecting group, which can be achieved through a two-step process.[1][2]

Mechanism:

The synthesis proceeds via an initial etherification of the ketone group to form a more stable intermediate, followed by the hydrolysis of the carbamate (B1207046) and the ketal in an acidic medium to yield the desired 4-piperidone hydrochloride.

Experimental Protocol:

-

Step 1: Etherification to N-Carbethoxy-4,4-dimethoxypiperidine

-

N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in a fluid medium such as methanol.

-

An acid catalyst, for instance, p-toluene sulphonic acid (PTSA), is added portion-wise at a temperature of 37 °C to 40 °C.[1]

-

The reaction mixture is then heated to a predetermined temperature and maintained for a specific period to ensure the completion of the reaction.[1]

-

-

Step 2: Hydrolysis to 4-Piperidone Hydrochloride Hydrate (B1144303)

-

The resulting N-Carbethoxy-4,4-dimethoxypiperidine is hydrolyzed using a base.

-

The intermediate, 4,4-dimethoxypiperidine, is then added in portions to concentrated hydrochloric acid at a controlled temperature of 5 °C to 10 °C over 90 to 120 minutes.[1]

-

The temperature of the reaction mass is subsequently raised and maintained to afford 4-piperidone hydrochloride hydrate.[1]

-

Quantitative Data:

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | N-Carbethoxy-4-piperidone | Trimethyl orthoformate, Methanol, PTSA | 37-40 (initial), then elevated | - | - | - | [1] |

| 2 | 4,4-dimethoxypiperidine | Concentrated HCl | 5-10 (initial), then 65-85 | 2-5 | up to 86 | >98 | [1] |

Note: The yield of 4-piperidone hydrochloride hydrate is reported to be significantly affected by the concentration and quantity of HCl used in the final step, with yields decreasing to a range of 53% - 73% with altered HCl concentrations.[1]

Deprotection of N-Boc-4-piperidone

The tert-butoxycarbonyl (Boc) group is another commonly used protecting group for the nitrogen atom in the piperidine (B6355638) ring. Its removal is typically achieved under acidic conditions.

Mechanism:

The Boc group is readily cleaved by strong acids, such as hydrochloric acid, in a suitable solvent. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation and carbon dioxide to yield the free amine, which is then protonated by the excess acid to form the hydrochloride salt.

Experimental Protocol:

-

A solution of the N-Boc protected piperidine derivative is dissolved in a suitable solvent like 1,4-dioxane (B91453).

-

A 4M solution of hydrogen chloride in 1,4-dioxane is added, and the mixture is stirred at room temperature for several hours.[3]

-

The reaction is monitored for completion, after which the product is isolated, often by precipitation and filtration.[3]

Dieckmann Condensation

The Dieckmann condensation is a classical and versatile method for the formation of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield cyclic ketones like 4-piperidone. This intramolecular cyclization of a diester is typically promoted by a strong base.

Mechanism:

The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base (e.g., sodium ethoxide, sodium hydride). The resulting enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution, forming a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation in acidic conditions yield the 4-piperidone.

Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation

This pathway involves the initial synthesis of a diester intermediate followed by cyclization.

Experimental Protocol:

-

Step 1: Michael Addition

-

Benzylamine is reacted with two equivalents of methyl acrylate (B77674) in an alcoholic solvent. The reaction is typically carried out at room temperature initially and then heated to 50-60 °C for 9-24 hours.

-

-

Step 2: Dieckmann Condensation

-

The resulting diester is cyclized using a strong base, such as sodium metal in toluene, at elevated temperatures.

-

-

Step 3: Hydrolysis and Decarboxylation

-

The cyclic β-keto ester is then hydrolyzed and decarboxylated by refluxing with concentrated hydrochloric acid to yield N-benzyl-4-piperidone.

-

Quantitative Data:

| Reactants | Reagents/Solvents | Key Reaction | Yield (%) | Reference |

| Benzylamine, Methyl Acrylate | Methanol, Sodium, Toluene, HCl | Dieckmann Condensation | 75.3 - 78.4 |

Reduction of Dihydropyridones

The reduction of dihydropyridone derivatives offers a direct route to the corresponding piperidones. While catalytic hydrogenation can sometimes lead to over-reduction, the use of milder reducing agents provides a more controlled synthesis.[4]

Mechanism:

The conjugate reduction of the α,β-unsaturated ketone system in N-acyl-2,3-dihydro-4-pyridones can be effectively achieved using zinc dust in acetic acid. The reaction proceeds through a single electron transfer mechanism from the zinc metal to the conjugated system, followed by protonation by acetic acid.

Experimental Protocol:

-

N-acyl-2,3-dihydro-4-pyridone is dissolved in glacial acetic acid.

-

Zinc dust is added to the solution, and the mixture is stirred at room temperature.

-

The reaction progress is monitored, and upon completion, the excess zinc is filtered off.

-

The product is isolated from the filtrate by extraction and purified.

Quantitative Data:

| Reactants | Reagents/Solvents | Yield (%) | Reference |

| N-acyl-2,3-dihydro-4-pyridones | Zinc dust, Acetic acid | 91-95 | [4] |

Aza-Michael Reaction

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the synthesis of nitrogen-containing heterocycles. A double aza-Michael reaction using divinyl ketones is a modern and efficient approach to 2-substituted 4-piperidones.[5]

Mechanism:

The reaction involves the conjugate addition of a primary amine to one of the vinyl groups of the divinyl ketone, forming an enolate intermediate. This is followed by a second intramolecular aza-Michael addition of the newly formed secondary amine to the remaining vinyl group, leading to the cyclized 4-piperidone product.

Experimental Protocol:

-

A primary amine is reacted with a divinyl ketone in a suitable solvent.

-

The reaction can be promoted by a base or can proceed under neutral conditions depending on the reactivity of the substrates.

-

The reaction conditions are optimized to favor the double addition and cyclization over polymerization or single addition products.

Catalytic Hydrogenation of Pyridine (B92270)

The catalytic hydrogenation of pyridine is a direct and atom-economical method for the synthesis of piperidine and its derivatives, and it is a common industrial process.[6][7] The reaction typically requires a catalyst and is carried out under hydrogen pressure.

Mechanism:

Pyridine is hydrogenated over a metal catalyst, such as platinum, palladium, rhodium, or nickel. The aromatic pyridine ring is reduced to the saturated piperidine ring through the addition of three molecules of hydrogen. The resulting 4-piperidone is then converted to its hydrochloride salt.

Experimental Protocol:

-

Pyridine is dissolved in a suitable solvent, often glacial acetic acid when using a platinum oxide (PtO2) catalyst.[8]

-

The catalyst is added to the solution in a high-pressure reactor.

-

The reactor is purged and then pressurized with hydrogen gas.

-

The reaction is carried out at a specific temperature and pressure with vigorous stirring for a set duration.[8]

-

After the reaction, the catalyst is filtered off, and the 4-piperidone is isolated and converted to the hydrochloride salt.

Quantitative Data:

| Catalyst | Solvent | Pressure (bar) | Temperature | Time (h) | Yield (%) | Reference |

| PtO2 | Glacial Acetic Acid | 50-70 | Room Temp. | 4-8 | High | [8] |

| Rh/C | - | - | Ambient | - | 98 | [9] |

Three-Component Coupling Reaction

A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate provides a convergent and efficient route to tertiary propargylamines.[4]

Mechanism:

This reaction, often referred to as an A3 coupling (Aldehyde-Alkyne-Amine), involves the in-situ formation of an iminium ion from the aldehyde and the secondary amine (4-piperidone). A metal acetylide, generated from the terminal alkyne and a suitable metal catalyst (e.g., copper or gold), then attacks the iminium ion to form the propargylamine (B41283) product. The use of a chiral ligand can induce enantioselectivity in the product.

Experimental Protocol:

-

An aldehyde, a terminal alkyne, and 4-piperidone hydrochloride hydrate are combined in a suitable solvent.

-

A catalyst, typically a copper or gold salt, and often a chiral ligand for asymmetric synthesis, are added.

-

The reaction is stirred at a specific temperature until completion.

-

The product is then isolated and purified.

Signaling Pathways and Experimental Workflows

Synthesis of 4-Piperidone Hydrochloride from N-Carbethoxy-4-piperidone

Caption: Synthesis of 4-Piperidone Hydrochloride from N-Carbethoxy-4-piperidone.

Dieckmann Condensation Pathway to N-Benzyl-4-piperidone

Caption: Dieckmann Condensation Pathway to N-Benzyl-4-piperidone.

General Workflow for Catalytic Hydrogenation of Pyridine

Caption: General Workflow for Catalytic Hydrogenation of Pyridine.

References

- 1. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 4-Piperidone synthesis [organic-chemistry.org]

- 5. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. asianpubs.org [asianpubs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Piperidone Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of piperidone hydrochloride, a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical properties, synthesis, and its crucial role as a precursor in the synthesis of various high-value molecules, including the potent analgesic, fentanyl.

Core Chemical and Physical Data

This compound is commercially available in both anhydrous and monohydrate forms. The key quantitative data for these forms are summarized below for easy reference and comparison.

| Property | 4-Piperidone (B1582916) Hydrochloride (Anhydrous) | 4-Piperidone Monohydrate Hydrochloride |

| CAS Number | 41979-39-9[1][2] | 40064-34-4[3][4][5] |

| Molecular Formula | C₅H₉NO·HCl[2][6] | C₅H₉NO·HCl·H₂O[5] |

| Molecular Weight | 135.59 g/mol [2][7] | 153.61 g/mol [5][8][9][10] |

| Appearance | White to off-white crystalline powder[6] | White to yellow to orange powder/crystal[4] |

| Melting Point | 94-96 °C[5] | |

| Synonyms | 4-Oxopiperidine hydrochloride[1][6] | 4,4-Piperidinediol hydrochloride[4][5] |

Synthetic Protocols

The synthesis of 4-piperidone hydrochloride and its derivatives has been approached through various methods. A common strategy involves the Dieckmann condensation of aminodicarboxylate esters, a multi-step process that requires careful control of reaction conditions. Another approach involves the catalytic hydrogenation of pyridine (B92270) to produce 4-piperidone, which is then treated with hydrochloric acid.[11]

A general synthetic pathway to N-substituted 4-piperidones often starts from 4-piperidone monohydrate hydrochloride. The nitrogen of the piperidine (B6355638) ring can be functionalized through nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.[7] Protecting the piperidine nitrogen with groups such as tert-butoxycarbonyl (Boc) is a common strategy to control reactivity during multi-step syntheses.[7]

Below is a generalized workflow for the synthesis and derivatization of 4-piperidone.

Synthetic overview of 4-piperidone hydrochloride and its derivatives.

Experimental Protocol: Synthesis of Fentanyl from 4-Piperidone Monohydrate Hydrochloride

4-Piperidone hydrochloride is a key starting material in the synthesis of fentanyl and its analogs. The following is a detailed, three-step experimental protocol for the synthesis of fentanyl, a potent opioid analgesic.

Step 1: N-Alkylation of 4-Piperidone Monohydrate Hydrochloride

This step involves the alkylation of the piperidine nitrogen with 2-phenylethyl bromide.

-

Reaction Setup : To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., acetonitrile), add cesium carbonate as a base.

-

Addition of Alkylating Agent : Add 2-phenylethyl bromide to the reaction mixture.

-

Reaction Conditions : Stir the mixture at room temperature for a specified period (e.g., 24 hours).

-

Work-up and Purification : After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography to yield N-(2-phenylethyl)-4-piperidone.

Step 2: Reductive Amination

This step introduces the aniline (B41778) moiety to the 4-position of the piperidone ring.

-

Reaction Setup : Dissolve the N-(2-phenylethyl)-4-piperidone from Step 1 and aniline in a chlorinated solvent (e.g., dichloroethane).

-

Addition of Reducing Agent : Add sodium triacetoxyborohydride (B8407120) to the mixture.

-

Reaction Conditions : Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification : Quench the reaction with an aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The crude product, 4-anilino-N-phenethylpiperidine (ANPP), can be purified by column chromatography.

Step 3: Acylation

The final step involves the acylation of the secondary amine to yield fentanyl.

-

Reaction Setup : Dissolve the purified ANPP from Step 2 in a suitable solvent such as dichloromethane.

-

Addition of Acylating Agent : Add propionyl chloride to the solution.

-

Reaction Conditions : Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification : Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate. The organic layer is then dried and concentrated to give the crude fentanyl product. Recrystallization from a suitable solvent system can be performed for further purification.

The following diagram illustrates the synthetic pathway for fentanyl starting from 4-piperidone monohydrate hydrochloride.

Synthetic route to Fentanyl from 4-piperidone monohydrate hydrochloride.

Role in Drug Development and Biological Activity of Derivatives

4-Piperidone hydrochloride is a crucial building block in the synthesis of a wide range of pharmaceuticals beyond fentanyl. It is a precursor to drugs such as risperidone (B510) (an antipsychotic) and olanzapine (B1677200) (an antipsychotic).[3] The piperidine scaffold is a common motif in many biologically active compounds.

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been shown to possess a variety of biological activities. For instance, 3,5-bis(ylidene)-4-piperidone derivatives have been investigated as curcumin (B1669340) mimics and exhibit antitumor, anti-inflammatory, and antimicrobial properties.[4] These activities suggest that the piperidone core can be functionalized to interact with various biological targets.

The general role of 4-piperidone hydrochloride as a precursor to biologically active compounds can be visualized as follows:

Conceptual pathway from 4-piperidone hydrochloride to pharmacological effects.

References

- 1. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 7. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 8. 4-Piperidone synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety and Handling of 4-Piperidone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-piperidone (B1582916) hydrochloride (CAS No: 41979-39-9) and its monohydrate form (CAS No: 40064-34-4), which are key intermediates in the synthesis of various pharmaceuticals.[1][2] Adherence to rigorous safety protocols is essential when handling this compound to mitigate potential risks. This document outlines the known hazards, exposure control measures, and emergency procedures.

Chemical and Physical Properties

4-Piperidone hydrochloride is typically a white to off-white or beige crystalline powder.[3] It is soluble in water.[1][3] The hydrochloride salt form enhances the compound's stability and solubility.[3] While "piperidone hydrochloride" can refer to the anhydrous form, the monohydrate is also commonly used. For the purposes of this guide, safety and handling precautions are applicable to both forms unless otherwise specified.

Table 1: Physical and Chemical Properties of 4-Piperidone Hydrochloride and its Monohydrate

| Property | 4-Piperidone Hydrochloride | 4-Piperidone Hydrochloride Monohydrate |

| Synonyms | 4-Oxopiperidine hydrochloride, Piperidin-4-one hydrochloride[3] | 4,4-Piperidinediol hydrochloride, 4-Piperidinone monohydrate hydrochloride[1] |

| CAS Number | 41979-39-9[3] | 40064-34-4[1] |

| Molecular Formula | C₅H₁₀ClNO[3] | C₅H₉NO · HCl · H₂O[2] |

| Molecular Weight | 135.59 g/mol | 153.61 g/mol [2] |

| Appearance | White to off-white crystalline powder[3] | Beige powder solid |

| Odor | Odorless | Odorless |

| Melting Point | Not available | 89 - 99 °C / 192.2 - 210.2 °F |

| Solubility | Soluble in water[3] | Soluble in water[1] |

| Stability | Stable under recommended storage conditions. | Hygroscopic. Stable under recommended storage conditions. |

Hazard Identification and Toxicological Information

The toxicological properties of 4-piperidone hydrochloride have not been fully investigated.[4] However, based on available data, it is classified as a hazardous substance.

Table 2: GHS Hazard Classification for 4-Piperidone Hydrochloride

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[5] |

| Combustible Dust | - | May form combustible dust concentrations in air. |

Note: Data is based on aggregated information and may vary slightly between suppliers.

There is currently no specific quantitative toxicological data, such as LD50 or LC50 values, available for 4-piperidone hydrochloride in the public domain. The hazards identified are based on its GHS classification.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of 4-piperidone hydrochloride.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Avoid Inhalation: Do not breathe dust.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Container: Keep the container tightly closed.

-

Conditions: Store in a dry, cool, and well-ventilated place. Refrigeration is recommended.

-

Hygroscopic Nature: The monohydrate form is hygroscopic; protect from moisture.

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Conforms to EN166 (EU) or NIOSH (US) approved standards. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator for dusts. |

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Clean mouth with water. Do not induce vomiting. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: If the material is flammable or a combustible dust cloud could form, eliminate all ignition sources.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Avoid dust formation.

-

Cleanup: Sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal. Do not let the product enter drains.

-

Decontamination: Clean the spill area thoroughly.

Caption: Workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Fine dust dispersed in air may ignite. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions. The monohydrate form is hygroscopic.

-

Conditions to Avoid: Incompatible products, exposure to moist air or water, and dust formation.

-

Incompatible Materials: Strong oxidizing agents, strong bases, strong reducing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Experimental Protocols for Hazard Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test evaluates the potential of a chemical to cause skin irritation by measuring its effect on cell viability in a reconstructed human epidermis model.[6][7][8]

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in a cell culture incubator.[7]

-

Application of Test Substance: A precise amount of the powdered 4-piperidone hydrochloride (e.g., 25mg) is applied directly to the surface of the triplicate tissue models.[7] A negative control (e.g., water) and a positive control (e.g., 5% SDS) are also tested.[7]

-

Exposure and Post-Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) in a cell culture incubator.[7] Afterward, the test substance is removed by washing, and the tissues are placed in fresh medium for a recovery period (e.g., 42 hours).[7]

-

Viability Assessment: Tissue viability is determined using a colorimetric assay with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.[7]

-

Classification: The viability of the test substance-treated tissues is compared to the negative control. If the mean viability is less than or equal to 50%, the substance is classified as a skin irritant (UN GHS Category 2).[6][7]

In Vitro Eye Irritation: Macromolecular Test Method (OECD TG 496)

This test identifies chemicals that may cause serious eye damage or, conversely, do not require classification for eye irritation, by modeling changes to corneal opacity.[9][10][11]

Methodology:

-

System Preparation: A macromolecular reagent composed of proteins, glycoproteins, and other components is rehydrated to form a matrix that mimics the cornea's structure.[10]

-

Application of Test Substance: For a solid like 4-piperidone hydrochloride, a series of doses (e.g., 25, 50, 75, 100, 125 mg) are applied to a membrane disc placed over the matrix.[10]

-

Exposure: The system is incubated for 24 hours at a controlled temperature.[10]

-

Quantification: The turbidity of the macromolecular reagent, caused by protein denaturation and matrix disruption, is measured by the change in optical density at 405 nm using a spectrophotometer.[10]

-

Classification: The results are used to classify the substance's potential for causing serious eye damage (UN GHS Category 1) or not requiring classification.[9][10]

Caption: Logical process for hazard assessment and control.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine if a discarded chemical is classified as hazardous waste. Do not empty into drains or the environment.

Conclusion

4-Piperidone hydrochloride is a valuable chemical intermediate that requires careful handling due to its potential hazards, including skin, eye, and respiratory irritation. While comprehensive toxicological data is not yet available, the existing information necessitates the use of appropriate engineering controls, personal protective equipment, and adherence to strict safety protocols. Researchers, scientists, and drug development professionals must be fully aware of these precautions to ensure a safe laboratory environment.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 3. chemijournal.com [chemijournal.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iivs.org [iivs.org]

- 7. x-cellr8.com [x-cellr8.com]

- 8. mbresearch.com [mbresearch.com]

- 9. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

- 10. x-cellr8.com [x-cellr8.com]

- 11. delltech.com [delltech.com]

solubility of piperidone hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of Piperidone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound. Due to the prevalence in research and commercial availability, this document focuses primarily on 4-piperidone (B1582916) hydrochloride , which typically exists as a monohydrate. The solubility of a compound is a critical physicochemical property, influencing its application in synthesis, formulation, and various analytical procedures. This guide consolidates available solubility data, outlines standard experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Physicochemical Properties of 4-Piperidone Hydrochloride

4-Piperidone hydrochloride is a versatile synthetic intermediate used in the production of various pharmaceuticals, including analgesics and antipsychotics.[1][2] It is commonly available as a white to off-white crystalline solid in its monohydrate form.[1][3][4]

Table 1: Physicochemical Properties of 4-Piperidone Monohydrate Hydrochloride

| Property | Value | Source |

| CAS Number | 40064-34-4 | [3] |

| Molecular Formula | C₅H₉NO • HCl • H₂O | [3] |

| Molecular Weight | 153.61 g/mol | [3][5][6] |

| Appearance | Crystalline solid; Off-white to beige-yellow powder | [3][4] |

| Melting Point | 95 - 99 °C | [4][6] |

Solubility Profile

The hydrochloride salt form of 4-piperidone enhances its stability and solubility, particularly in aqueous media.[1] While widely described as "soluble in water"[5][6], quantitative data across a broad spectrum of solvents is not extensively published in the scientific literature. The most specific data is often found on technical data sheets from chemical suppliers.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 4-piperidone hydrochloride monohydrate. It is important to note that these values may represent kinetic solubility rather than thermodynamic equilibrium solubility and can vary based on experimental conditions.

Table 2: Quantitative Solubility of 4-Piperidone Hydrochloride Monohydrate

| Solvent | CAS Number | Solubility |

| Dimethylformamide (DMF) | 68-12-2 | 5 mg/mL[3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 67-68-5 | 30 mg/mL[3] |

| Ethanol | 64-17-5 | 2 mg/mL[3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | N/A | 10 mg/mL[3] |

Qualitative Solubility Information

-

Water : Generally reported as "soluble".[5][6] The hydrate (B1144303) form is noted to increase aqueous solubility due to favorable hydrogen bonding.[7]

-

Organic Solvents : It is described as being soluble in various organic solvents, a general characteristic that facilitates its use as an intermediate in organic synthesis.[1]

Experimental Protocols for Solubility Determination

To generate further solubility data, researchers can employ standardized methods. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Shake-Flask Method for Thermodynamic Solubility

This protocol is a widely accepted and reliable method for measuring the equilibrium solubility of a compound.[8]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

4-Piperidone hydrochloride (pure solid)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Stoppered flasks or vials

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE or PVDF)

-

Calibrated pH meter (for aqueous/buffered media)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation : Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved and remains in equilibrium with the undissolved solid.[8]

-

Equilibration : Seal the flasks and place them in a temperature-controlled shaker. Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.[9]

-

Phase Separation : After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the samples.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.[10] This step is critical to prevent artificially high concentration measurements.

-

Quantification :

-

Dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, most commonly HPLC.[8] UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and no interfering substances are present.

-

-

Data Reporting : Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or mol/L, specifying the solvent and the exact temperature of the experiment.[10] For buffered solutions, the final pH of the saturated solution should also be measured and reported.[8]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 4-Piperidone monohydrate hydrochloride(40064-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. benchchem.com [benchchem.com]

Spectroscopic Characterization of 4-Piperidone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-piperidone (B1582916) hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a relevant synthetic workflow.

Introduction

4-Piperidone hydrochloride is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry.[1][2] Its structure, featuring a six-membered ring with a nitrogen atom and a ketone group, makes it a valuable precursor for the synthesis of numerous biologically active molecules, notably as a starting material in the synthesis of fentanyl and its analogs.[3] Accurate spectroscopic characterization is crucial for identity confirmation, purity assessment, and understanding its chemical behavior in synthetic transformations. In aqueous solutions and as a monohydrate, 4-piperidone can exist in equilibrium with its hydrated form, 4,4-piperidinediol hydrochloride.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-piperidone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-piperidone hydrochloride in solution. The chemical shifts are influenced by the solvent and the hydration state of the molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of 4-piperidone hydrochloride in its hydrated form (4,4-piperidinediol hydrochloride) is characterized by signals corresponding to the methylene (B1212753) protons of the piperidine (B6355638) ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | t | 4H | Protons on C2 and C6 (adjacent to N) |

| ~2.5 | t | 4H | Protons on C3 and C5 (adjacent to C=O) |

Note: Data is representative and may vary based on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~208 | C4 (Carbonyl carbon) |

| ~50 | C2 and C6 (Carbons adjacent to N) |

| ~40 | C3 and C5 (Carbons adjacent to C=O) |

Note: Data is representative and may vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 4-piperidone hydrochloride. The spectrum is characterized by absorptions corresponding to the carbonyl group, N-H and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (of the hydrochloride salt) and O-H stretching (of hydrate) |

| ~2900-3000 | Medium | C-H stretching of methylene groups |

| ~1720 | Strong | C=O (Ketone) stretching |

Note: The presence of water of hydration can lead to a broad O-H stretching band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. For 4-piperidone hydrochloride, the mass spectrum typically shows the molecular ion peak for the free base (4-piperidone) after the loss of HCl.[1]

| m/z | Relative Intensity | Assignment |

| 99 | [M]+ | Molecular ion of 4-piperidone (free base) |

| 71 | Moderate | Fragmentation ion |

| 56 | High | Fragmentation ion |

| 42 | High | Fragmentation ion |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4-piperidone hydrochloride.

NMR Spectroscopy

-

Sample Preparation: A sample of 4-piperidone hydrochloride (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: A small amount of 4-piperidone hydrochloride (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of 4-piperidone hydrochloride is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), is used. For GC-MS, derivatization may be necessary.

-

Data Acquisition: The instrument is calibrated using a known standard. The sample is introduced into the instrument, and the mass spectrum is recorded over a suitable m/z range.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Synthetic Workflow: Synthesis of Fentanyl

4-Piperidone hydrochloride is a crucial starting material for the synthesis of fentanyl. The following diagram illustrates a common synthetic route.

Caption: A simplified workflow for the synthesis of Fentanyl from 4-Piperidone Hydrochloride.

This workflow demonstrates the key transformations involving 4-piperidone hydrochloride, highlighting its importance as a precursor in the synthesis of this potent opioid analgesic. The process involves an initial N-alkylation, followed by reductive amination and a final acylation step to yield fentanyl.

References

A Technical Guide to Piperidone Hydrochloride: Commercial Availability, Properties, and Synthetic Applications

For researchers, scientists, and drug development professionals, piperidone hydrochloride serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, key chemical and physical properties, and detailed experimental protocols for its application in organic synthesis.

Commercial Availability and Suppliers

This compound, most commonly available as 4-piperidone (B1582916) hydrochloride monohydrate, is readily accessible from various chemical suppliers. The compound is offered in a range of purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their typical offerings.

| Supplier | Product Name | Purity | Pack Sizes |

| US Biological Life Sciences [1] | 4-Piperidone hydrochloride monohydrate | 99+% (Reagent Grade), Highly Purified[1] | 5g, 10g, 25g, 100g, 250g, 1Kg[1] |

| Lab Pro Inc. [2] | 4-Piperidone Monohydrate Hydrochloride | Min. 98.0%[2] | 100g[2] |

| Cayman Chemical [3] | 4-Piperidone (hydrochloride hydrate) | ≥95%[3] | - |

| Cenmed Enterprises [4] | 4-Piperidone Hydrochloride Monohydrate | ≥99% (Assay)[4] | 250g, 1Kg, 5Kg[4] |

| Simson Pharma Limited [5] | 4-Piperidone Monohydrate Hydrochloride | High Quality | Inquire for pack sizes |

| Nordmann [6] | 4-Piperidone monohydrate hydrochloride | High Quality | Inquire for pack sizes |

| Molekula [7] | 4-Piperidone hydrochloride monohydrate | - | 25g, 100g[7] |

| Thermo Fisher Scientific (Alfa Aesar) [8][9][10] | 4-Piperidone hydrochloride monohydrate | 97%, 98%[8][10] | Inquire for pack sizes |

| Ningbo Inno Pharmchem Co., Ltd. | 4-Piperidone Hydrochloride Monohydrate | High Purity | Inquire for pack sizes |

| Citizen Laboratories Private Limited [11] | 4-Piperidone Hydrochloride Monohydrate | 99% Min[11] | Inquire for pack sizes |

Quantitative Data

The following tables summarize the key physical and chemical properties of 4-piperidone hydrochloride monohydrate, compiled from various supplier data sheets and certificates of analysis.

General Properties

| Property | Value | Source |

| CAS Number | 40064-34-4 | [2][3][4] |

| Molecular Formula | C₅H₉NO · HCl · H₂O | [3][4][7] |

| Molecular Weight | 153.61 g/mol | [2][4][7] |

| Appearance | White to off-white or pale yellow crystalline powder | [2][4][8][9][10] |

Physical and Chemical Constants

| Property | Value | Source |

| Melting Point | 90-98 °C, 93-95 °C, 94-96 °C, 97-100 °C, 100 °C | [2][4][8][9][10] |

| Solubility | DMF: 5 mg/ml, DMSO: 30 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 10 mg/ml | [3] |

Experimental Protocols

This compound is a versatile intermediate in organic synthesis, frequently employed in the construction of piperidine-containing scaffolds. Below are detailed methodologies for key synthetic transformations.

Synthesis of Fentanyl via Alkylation and Reductive Amination

This protocol outlines a three-step synthesis of fentanyl starting from 4-piperidone monohydrate hydrochloride.[1][12]

Step 1: N-Alkylation of 4-Piperidone

-

Reaction Setup: In a round-bottom flask, combine 4-piperidone monohydrate hydrochloride (1 equivalent), 2-(bromoethyl)benzene (1 equivalent), and cesium carbonate in acetonitrile.

-

Reaction Conditions: Stir the mixture at 80 °C for 16 hours.

-

Workup and Purification: After cooling to room temperature, add water and dichloromethane (B109758). Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield the N-alkylated piperidone.

Step 2: Reductive Amination with Aniline (B41778)

-

Reaction Setup: Dissolve the N-alkylated piperidone from Step 1 (1 equivalent) and aniline (1 equivalent) in a suitable solvent.

-

Reaction Conditions: Add sodium triacetoxyborohydride (B8407120) (1.4 equivalents) and glacial acetic acid (2 equivalents) to the mixture.[11] Stir at room temperature.

-

Workup and Purification: Upon completion, the reaction is worked up to isolate the 4-anilino-N-phenethylpiperidine intermediate.

Step 3: Acylation to Fentanyl

-

Reaction Setup: Dissolve the 4-anilino-N-phenethylpiperidine from Step 2 (1 equivalent) in dichloromethane.

-

Reaction Conditions: Add propionyl chloride dropwise to the solution.[11]

-

Isolation and Purification: The resulting fentanyl is isolated and purified from the reaction mixture.[11]

General Protocol for Reductive Amination

Reductive amination is a widely used method to introduce amino substituents at the 4-position of the piperidone ring.

-

Imine Formation: Dissolve 1-benzyl-4-piperidone (1 equivalent) and the desired amine (1.0-1.2 equivalents) in dichloromethane (DCM) or dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.[3]

-

Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion to the reaction mixture.[3]

-

Reaction Monitoring: Stir the reaction at room temperature for 1 to 24 hours, monitoring its progress by TLC or LC-MS.[3]

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]

-

Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[3]

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway for fentanyl from 4-piperidone hydrochloride, as detailed in the experimental protocol section.

Caption: Synthetic workflow for the preparation of Fentanyl.

References

- 1. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. molekula.com [molekula.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

The Pivotal Role of Piperidone Hydrochloride as a Heterocyclic Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidone hydrochloride, a class of heterocyclic compounds, serves as a cornerstone in the edifice of modern organic and medicinal chemistry. Its rigid, six-membered ring structure containing a nitrogen atom and a ketone functional group offers a versatile scaffold for the synthesis of a diverse array of complex molecules. The hydrochloride salt form enhances its stability and solubility, making it an ideal starting material for numerous synthetic transformations. This technical guide provides a comprehensive overview of the role of this compound as a heterocyclic building block, with a focus on its applications in the synthesis of pharmacologically active compounds. We will delve into key synthetic methodologies, present quantitative data for representative reactions, provide detailed experimental protocols, and explore the signaling pathways modulated by molecules derived from this invaluable precursor.

The Synthetic Versatility of this compound

The piperidone core is a privileged scaffold found in a multitude of natural products and synthetic drugs.[1][2] this compound, particularly the 4-piperidone (B1582916) isomer, is a readily available and reactive intermediate for the construction of these complex molecular architectures.[3] Its utility spans a wide range of organic reactions, including multicomponent reactions, condensations, and cyclizations, leading to the formation of various nitrogen-containing heterocycles.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and powerful method for the construction of indole ring systems. 4-Piperidone hydrochloride is a key reactant in the synthesis of tetrahydro-γ-carbolines, a significant class of indole alkaloids with a wide range of biological activities.[3] The reaction involves the condensation of 4-piperidone with a substituted phenylhydrazine (B124118) hydrochloride under acidic conditions to form a hydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization to yield the indole scaffold.[5][6]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. This compound derivatives are excellent substrates for various MCRs.

-

Biginelli-type Reactions: N-protected 4-piperidones can participate in Biginelli-type reactions with aldehydes and ureas or thioureas to generate dihydropyrimidinone-fused piperidines. These scaffolds are of significant interest in medicinal chemistry. The reaction is typically acid-catalyzed and proceeds through the formation of an iminium intermediate.[5][7]

-

Petrenko-Kritschenko Piperidone Synthesis: This reaction involves the condensation of an aldehyde, a β-keto ester derivative, and ammonia (B1221849) or a primary amine to construct the 4-piperidone ring system itself.[8][9] While not a direct use of pre-formed this compound, it is a fundamental synthesis of the core structure and highlights the importance of the piperidone motif.

-

Ugi Reaction: 4-Piperidone and its derivatives can serve as the ketone component in Ugi multicomponent reactions, which involve an amine, a carboxylic acid, and an isocyanide. This reaction leads to the formation of dipeptide-like scaffolds, which are valuable in the generation of compound libraries for drug discovery.[10]

Synthesis of Opioid Analgesics: The Fentanyl Example

4-Piperidone hydrochloride is a crucial starting material in several synthetic routes to fentanyl and its potent analogs.[4][9] The synthesis typically begins with the N-alkylation of 4-piperidone, followed by reductive amination and subsequent acylation to yield the final product. The "Siegfried" and "Gupta" methods are two well-known synthetic pathways that utilize 4-piperidone as a key precursor.[4][9]

Synthesis of Curcumin (B1669340) Mimics

Curcumin, a natural product with a wide range of biological activities, suffers from poor pharmacokinetic properties. 3,5-Bis(ylidene)-4-piperidone scaffolds are considered curcumin mimics with improved stability and bioavailability.[11][12] These compounds are typically synthesized via a Claisen-Schmidt condensation of 4-piperidone hydrochloride with aromatic aldehydes.[11]

Synthesis of Spiro-Heterocycles

The ketone functionality of piperidone allows for its use in the synthesis of spiro-heterocyclic compounds, where two rings share a single atom. For instance, the reaction of isatin (B1672199) derivatives with 4-piperidone can lead to the formation of spiro-oxindoles, a class of compounds with significant biological activities, including anticancer properties.[10][11]

Data Presentation: Quantitative Analysis of Key Reactions

The following tables summarize quantitative data for some of the key synthetic transformations involving this compound, providing a comparative overview of their efficiency.

| Reaction Type | Piperidone Derivative | Reactants | Product | Yield (%) | Reference(s) |

| N-Alkylation | 4-Piperidone monohydrate hydrochloride | 2-(Bromoethyl)benzene, Cs₂CO₃ | N-phenylethylpiperidin-4-one | 88 | [13] |

| Reductive Amination | N-phenylethylpiperidin-4-one | Aniline (B41778), Sodium triacetoxyborohydride (B8407120) | N-[1-(2-phenylethyl)-4-piperidinyl]aniline | 91 | [13] |

| Acylation | N-[1-(2-phenylethyl)-4-piperidinyl]aniline | Propionyl chloride, Hunig's base | Fentanyl | 95 | [13] |

| Biginelli-type Reaction | Benzaldehyde, Ethyl acetoacetate, Urea (B33335) | Dihydropyrimidinone derivative | 58-62 | [14] | |

| Fischer Indole Synthesis | p-Tolylhydrazine hydrochloride, 2-Methylcyclohexanone (B44802) | 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | 85 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering practical insights for laboratory synthesis.

Protocol 1: Synthesis of Fentanyl from 4-Piperidone Monohydrate Hydrochloride[13]

Step 1: N-phenylethylpiperidin-4-one (13)

-

To a solution of 4-piperidone monohydrate hydrochloride (12) in a suitable solvent, add 2-(bromoethyl)benzene and cesium carbonate.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain N-phenylethylpiperidin-4-one (13) as a light yellow oil.

-

Yield: 88%

-

Step 2: N-[1-(2-phenylethyl)-4-piperidinyl]aniline (14)

-

Dissolve N-phenylethylpiperidin-4-one (13) and aniline in dichloromethane.

-

Add acetic acid to the solution.

-

Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with aqueous NaOH solution and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-[1-(2-phenylethyl)-4-piperidinyl]aniline (14).

-

Yield: 91%

-

Step 3: Fentanyl (4)

-

Dissolve N-[1-(2-phenylethyl)-4-piperidinyl]aniline (14) in a suitable solvent.

-

Add Hunig's base (N,N-diisopropylethylamine) to the solution.

-

Add propionyl chloride dropwise and stir the reaction at room temperature.

-

Upon completion, work up the reaction by washing with aqueous sodium bicarbonate and brine.

-

Dry the organic layer, filter, and concentrate to obtain Fentanyl (4).

-

Yield: 95%

-

Protocol 2: Representative Fischer Indole Synthesis of a Tetrahydro-γ-carboline[15]

-

To a solution of glacial acetic acid, add p-tolylhydrazine hydrochloride and 2-methylcyclohexanone (as a representative ketone).

-

Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.

-

Pour the reaction mixture into water and neutralize with 1 M NaOH.

-

Extract the product with chloroform (B151607) (3 x 100 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent by evaporation.

-

Purify the residue by passing it through a short silica (B1680970) gel column to obtain 4a,6-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole.

-

Yield: 85%

-

Protocol 3: Representative Biginelli-type Multicomponent Synthesis[12][16]

-

In a round-bottom flask, mix an aromatic aldehyde (e.g., benzaldehyde, 2 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2.5 mmol), and urea (2.5 mmol).

-

Add a catalytic amount of a Lewis acid (e.g., triphenylphosphine, 0.2 mmol).

-

Heat the mixture with stirring at 100 °C for 8 hours under solvent-free conditions.

-

After cooling, pour the reaction mixture into crushed ice with stirring.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the product from 95% ethanol (B145695) or ethyl acetate (B1210297) to obtain the pure dihydropyrimidinone derivative.

-

Yields: 80-90%

-

Signaling Pathways Modulated by Piperidone-Derived Molecules

The pharmacological effects of many drugs derived from this compound are a result of their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

MDM2-p53 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for proteasomal degradation.[16] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53. Small molecule inhibitors that block the MDM2-p53 interaction can reactivate p53, leading to tumor cell death. Several potent and selective piperidinone-based inhibitors of the MDM2-p53 interaction have been developed.[3][16] These compounds typically mimic the key interactions of the p53 N-terminal domain with the hydrophobic cleft of MDM2.[16][17]

Caption: MDM2-p53 signaling pathway and the action of piperidinone-based inhibitors.

JNK/p38 MAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key signaling cascades involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders. Certain piperidine-substituted quinolinones and naphthyridinones have been identified as potent inhibitors of p38 MAP kinase.[4][13] By inhibiting p38 MAPK, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α. Furthermore, inhibition of p38 MAPK can sensitize tumor cells to apoptosis induced by chemotherapeutic agents, an effect that can be mediated by the activation of the JNK pathway.[18]

Caption: Simplified JNK/p38 MAPK signaling pathway and the target of piperidinone-based inhibitors.

Akt/GSK-3β Signaling Pathway

The PI3K/Akt/GSK-3β signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Aberrant activity of this pathway is associated with numerous diseases, including cancer and neurodegenerative disorders. Piperine (B192125), a piperidine (B6355638) alkaloid, has been shown to modulate this pathway.[1][13] Studies have indicated that piperine can reverse the activation of glycogen (B147801) synthase kinase-3β (GSK-3β) by modulating the PI3K/Akt pathway, which may contribute to its neuroprotective effects.[13] The activation of Akt leads to the inhibitory phosphorylation of GSK-3β, thereby influencing downstream cellular processes.

Caption: The Akt/GSK-3β signaling pathway and its modulation by piperine.

Conclusion

This compound and its derivatives are undeniably indispensable building blocks in the synthesis of heterocyclic compounds, particularly those with significant pharmacological activities. Their versatility in a wide range of organic reactions, coupled with their role as precursors to approved drugs and promising drug candidates, underscores their importance in drug discovery and development. This technical guide has provided a comprehensive overview of the synthetic utility of this compound, supported by quantitative data and detailed experimental protocols. Furthermore, the exploration of the signaling pathways modulated by piperidone-derived molecules offers valuable insights for the rational design of next-generation therapeutics. As synthetic methodologies continue to evolve, the role of this compound as a foundational heterocyclic building block is set to expand, paving the way for the discovery of novel and more effective treatments for a myriad of diseases.

References

- 1. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascentagepharma.com [ascentagepharma.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 10. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]

- 13. Piperine regulates glycogen synthase kinase-3β-related signaling and attenuates cognitive decline in D-galactose-induced aging mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione | Semantic Scholar [semanticscholar.org]

The Versatile Core: A Technical Guide to the Applications of Piperidone Hydrochloride in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Piperidone hydrochloride, a heterocyclic ketone, represents a cornerstone in synthetic medicinal chemistry. Its rigid cyclic structure serves as a versatile scaffold for the construction of a diverse array of pharmacologically active agents. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the synthesis of key pharmaceuticals, detailed experimental protocols, and the underlying pharmacological principles of the molecules derived from it.

Core Applications in Pharmaceutical Synthesis

This compound, particularly 4-piperidone (B1582916) hydrochloride, is a critical starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its chemical reactivity, centered around the ketone and the secondary amine, allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications.

Analgesics: The Fentanyl Analogs

4-Piperidone is a key precursor in the synthesis of fentanyl and its analogs, a class of potent synthetic opioids used for pain management. The piperidine (B6355638) ring is an essential pharmacophore in this class of molecules. The synthesis typically involves N-alkylation of the piperidone, followed by reductive amination and subsequent acylation.

Antipsychotics: Risperidone (B510) and Olanzapine (B1677200)

The piperidine moiety is a common structural feature in many atypical antipsychotics. While the synthesis of drugs like risperidone may involve precursors that already contain the piperidine ring, the fundamental synthetic strategies often rely on reactions characteristic of piperidone chemistry. These drugs typically exert their effects by modulating dopamine (B1211576) and serotonin (B10506) receptor pathways. It is important to note that the primary synthetic routes for olanzapine do not typically start from a simple this compound but rather from a more complex thienobenzodiazepine precursor.

Other CNS-Active Agents: Tramadol (B15222)

Tramadol, a centrally acting analgesic, also contains a substituted piperidine-like (cyclohexane) ring that is structurally related to the piperidone core. The synthesis of tramadol and its analogs often starts from cyclohexanone, a close structural relative of 4-piperidone, and involves a Mannich reaction followed by a Grignard reaction.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of key pharmaceuticals derived from this compound and related structures.

Synthesis of Fentanyl from 4-Piperidone Monohydrate Hydrochloride

This three-step synthesis involves N-alkylation, reductive amination, and acylation.

Step 1: N-Alkylation to form 1-(2-phenethyl)-4-piperidone

-

Reagents: 4-Piperidone monohydrate hydrochloride, 2-bromoethylbenzene, cesium carbonate, acetonitrile (B52724).

-

Procedure: A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent), 2-bromoethylbenzene (1.1 equivalents), and cesium carbonate (2.5 equivalents) in acetonitrile is stirred at room temperature for 24 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 1-(2-phenethyl)-4-piperidone.

Step 2: Reductive Amination to form N-(1-(2-phenethyl)-4-piperidinyl)aniline

-

Reagents: 1-(2-phenethyl)-4-piperidone, aniline (B41778), sodium triacetoxyborohydride (B8407120), acetic acid, dichloroethane.

-

Procedure: To a solution of 1-(2-phenethyl)-4-piperidone (1 equivalent) and aniline (1.2 equivalents) in dichloroethane, acetic acid (2 equivalents) is added, followed by sodium triacetoxyborohydride (1.5 equivalents). The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with aqueous sodium bicarbonate solution, and the product is extracted with dichloromethane (B109758). The organic layer is dried and concentrated to give N-(1-(2-phenethyl)-4-piperidinyl)aniline.

Step 3: Acylation to form Fentanyl

-

Reagents: N-(1-(2-phenethyl)-4-piperidinyl)aniline, propionyl chloride, diisopropylethylamine (DIPEA), dichloromethane.

-

Procedure: N-(1-(2-phenethyl)-4-piperidinyl)aniline (1 equivalent) is dissolved in dichloromethane and cooled in an ice bath. DIPEA (2 equivalents) is added, followed by the dropwise addition of propionyl chloride (1.2 equivalents). The reaction mixture is stirred at room temperature for 2 hours. The mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield fentanyl.[1]

Experimental Workflow for Fentanyl Synthesis

Caption: Synthetic pathway for Fentanyl from 4-Piperidone.

Ugi Four-Component Reaction (General Protocol)

-

Components:

-

Carbonyl: 4-Piperidone hydrochloride hydrate (B1144303)

-

Amine: e.g., Aniline or other primary amines

-

Carboxylic Acid: e.g., Propionic acid

-

Isocyanide: e.g., Cyclohexyl isocyanide

-

-

General Procedure: The amine and the carbonyl component (4-piperidone hydrochloride hydrate) are mixed in a suitable solvent, typically methanol, to form an iminium ion in situ. Subsequently, the carboxylic acid and the isocyanide are added. The reaction mixture is stirred at room temperature for 24-48 hours. The product, an α-acylamino amide, can then be isolated and purified using standard techniques such as crystallization or chromatography. The high atom economy and convergent nature of the Ugi reaction make it a highly efficient method for creating complex molecules.[2][3][4]

Conceptual Workflow for the Ugi Reaction

Caption: General scheme of the Ugi four-component reaction.

Quantitative Data

The efficiency of synthetic routes is a critical factor in drug development. The following table summarizes the reported yields for the synthesis of fentanyl, illustrating the practicality of the described protocol. A comprehensive and structured set of pharmacological data (e.g., IC50 values) for a broad series of piperidone-derived compounds was not available in the reviewed literature.

| Reaction Step | Product | Yield (%) |

| N-Alkylation | 1-(2-phenethyl)-4-piperidone | 88 |

| Reductive Amination | N-(1-(2-phenethyl)-4-piperidinyl)aniline | 91 |

| Acylation | Fentanyl | 95 |

| Overall Yield | Fentanyl | ~72 |

Table 1: Reported yields for the synthesis of fentanyl from 4-piperidone monohydrate hydrochloride.[1]

Signaling Pathways of Piperidone-Derived Drugs

The therapeutic effects of drugs synthesized from this compound are mediated through their interaction with specific biological targets, primarily neurotransmitter receptors in the central nervous system.

Risperidone: Dopamine and Serotonin Receptor Antagonism

Risperidone is an atypical antipsychotic that exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist at both. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions. The antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[5][6]

Simplified Signaling Pathway for Risperidone

Caption: Risperidone's dual antagonism of D2 and 5-HT2A receptors.

Olanzapine: Multi-Receptor Antagonism

Similar to risperidone, olanzapine is an atypical antipsychotic with a broad receptor binding profile. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][7] Olanzapine's interaction with these and other receptors, such as histamine (B1213489) H1 and muscarinic receptors, contributes to its overall clinical profile, including its sedative and metabolic side effects.

Simplified Signaling Pathway for Olanzapine

Caption: Olanzapine's primary mechanism of receptor antagonism.

Tramadol: A Dual Mechanism of Action

Tramadol's analgesic effect is unique as it combines two mechanisms of action. Firstly, it is a weak agonist at the μ-opioid receptor. Secondly, it inhibits the reuptake of serotonin and norepinephrine, which enhances the descending inhibitory pain pathways in the central nervous system. This dual action provides pain relief through both opioid and non-opioid pathways.

Simplified Signaling Pathway for Tramadol

Caption: Tramadol's dual mechanism of action for analgesia.

Conclusion

This compound remains a profoundly important building block in medicinal chemistry. Its utility in the synthesis of a wide range of pharmaceuticals, from potent analgesics to complex antipsychotics, underscores its versatility. The ability to readily modify the piperidone core allows for the fine-tuning of pharmacological properties, making it a continued focus of research in the development of new chemical entities. The detailed synthetic protocols and an understanding of the pharmacological pathways of the resulting molecules, as outlined in this guide, are essential for researchers and scientists working at the forefront of drug discovery and development.

References

- 1. Fentanyl Analogs: Structure-Activity-Relationship Study | Bentham Science [benthamscience.com]

- 2. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ugi Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. minerva-access.unimelb.edu.au [minerva-access.unimelb.edu.au]

Methodological & Application

Synthesis of N-Substituted Piperidone Hydrochloride Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted piperidone derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. The piperidone scaffold is a key structural motif in a wide array of pharmacologically active agents, particularly those targeting the central nervous system (CNS), including antidepressants, anxiolytics, and antipsychotics.[1] These compounds also serve as versatile synthetic intermediates for the preparation of more complex molecules.[2] This document provides detailed application notes and experimental protocols for the synthesis of N-substituted piperidone hydrochloride derivatives, focusing on common and effective synthetic strategies.

Applications in Drug Development

The N-substituted piperidone moiety is a privileged scaffold in drug discovery due to its favorable pharmacokinetic properties and its ability to interact with various biological targets.

-

Central Nervous System (CNS) Agents: A significant number of CNS-active drugs incorporate the N-substituted piperidone structure. Their derivatives have been explored as muscarinic M1 receptor agonists for the potential treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[3]

-